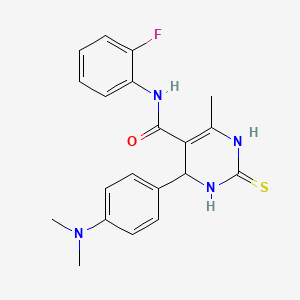![molecular formula C16H14N2O2S2 B2868494 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide CAS No. 356775-95-6](/img/structure/B2868494.png)
2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide is an organosulfur compound that has been of interest in various fields of research
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from readily available precursors
Formation of benzo[d]oxazole ring: This often involves the cyclization of ortho-aminophenols with carbonyl compounds under acidic or dehydrating conditions.
Thiation: Introduction of the thio group to the benzo[d]oxazole ring can be achieved using thiolating agents such as thiourea.
N-Acylation: Finally, the compound is completed by acylation of 2-(methylthio)phenylamine with the thiated benzo[d]oxazole intermediate under conditions such as Schotten-Baumann or similar reaction conditions.
Industrial Production Methods: While detailed industrial production methods are proprietary, scaling up the above synthesis involves optimizing conditions for each step to maximize yield and purity, using techniques like continuous flow chemistry or employing catalysis to improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur-containing groups in the compound can be susceptible to oxidation. Using agents like hydrogen peroxide or peracids can oxidize the thiol groups to sulfoxides or sulfones.
Reduction: Reduction reactions, typically using reagents like lithium aluminum hydride, can convert any oxidized sulfur groups back to their original state.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiol groups.
Substitution Products: Nitro-compounds, halogenated derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor for synthesizing other complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Potential for bioactive molecule research, particularly in drug design and discovery.
Medicine:
Investigated for its potential as an inhibitor of enzymes due to its unique structure.
Possible applications in developing new pharmaceuticals for various diseases.
Industry:
Utilized in materials science for creating new polymers or materials with specific properties.
Mechanism of Action
The compound's effects are largely due to its ability to interact with biological macromolecules. The benzo[d]oxazole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the thio groups can form covalent bonds with nucleophilic residues like cysteine.
Molecular Targets and Pathways:
Likely targets include enzymes with active-site cysteine residues.
It may inhibit enzyme activity by covalent modification or by forming stable enzyme-ligand complexes.
Comparison with Similar Compounds
2-(benzo[d]oxazol-2-ylthio)acetamide
N-(2-phenylthio)acetamide
2-(methylthio)-N-phenylacetamide
This deep dive into 2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide covers its synthesis, chemical behavior, applications, and how it stacks up against similar compounds. Hope it lights up your curiosity!
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-14-9-5-3-7-12(14)17-15(19)10-22-16-18-11-6-2-4-8-13(11)20-16/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMVMDDHWUMWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)

![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)



![3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2868426.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

